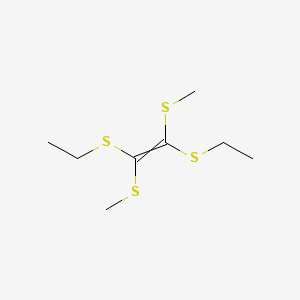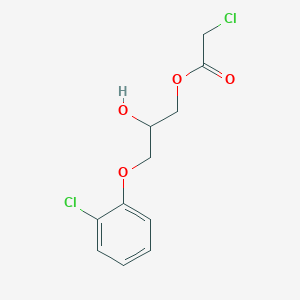
4,4'-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) is a bisphenol compound characterized by a cyclooctane ring connected to two symmetrical phenol groups, each substituted with two methyl groups at the 2 and 6 positions
Vorbereitungsmethoden
The synthesis of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) typically involves the reaction of cyclooctane derivatives with phenol derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where cyclooctane is reacted with 2,6-dimethylphenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with reagents such as alkyl halides or acyl chlorides, forming ethers or esters, respectively.
Wissenschaftliche Forschungsanwendungen
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) has several scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polycarbonates and epoxy resins, which are important materials in the production of plastics and coatings.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its phenolic structure.
Medicine: Research is being conducted on its potential use as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of flame retardants, plasticizers, and stabilizers for polymers.
Wirkmechanismus
The mechanism of action of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s antioxidant properties allow it to scavenge free radicals and prevent oxidative damage to cells and tissues.
Vergleich Mit ähnlichen Verbindungen
4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) can be compared to other bisphenol compounds such as:
Bisphenol A (BPA): BPA is widely used in the production of polycarbonates and epoxy resins but has raised health concerns due to its estrogenic activity.
Bisphenol S (BPS): BPS is used as a substitute for BPA in various applications but has similar concerns regarding its safety.
Bisphenol F (BPF): BPF is another alternative to BPA with different physical and chemical properties, making it suitable for specific applications.
The uniqueness of 4,4’-(Cyclooctane-1,1-diyl)bis(2,6-dimethylphenol) lies in its cyclooctane ring structure, which provides distinct steric and electronic properties compared to other bisphenols, potentially leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
92569-24-9 |
|---|---|
Molekularformel |
C24H32O2 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
4-[1-(4-hydroxy-3,5-dimethylphenyl)cyclooctyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C24H32O2/c1-16-12-20(13-17(2)22(16)25)24(10-8-6-5-7-9-11-24)21-14-18(3)23(26)19(4)15-21/h12-15,25-26H,5-11H2,1-4H3 |
InChI-Schlüssel |
HUAATXYPSWZODB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O)C)C2(CCCCCCC2)C3=CC(=C(C(=C3)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




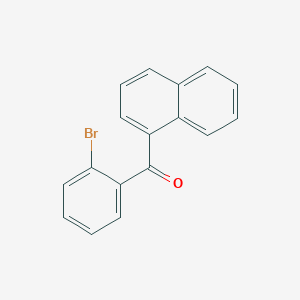
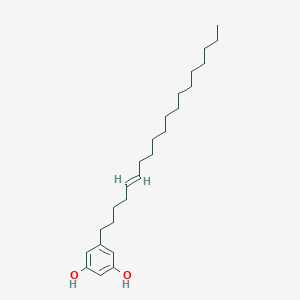
![1H-Imidazole, 2-[(3-nitrophenyl)azo]-4,5-diphenyl-](/img/structure/B14350278.png)

![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
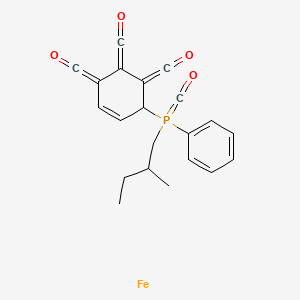
![2-[2-(Diethylamino)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B14350311.png)


![5,8-Dimethoxynaphtho[2,3-c]acridin-14(13H)-one](/img/structure/B14350326.png)
